1-(1,2-benzoxazol-3-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide
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Overview
Description
1-(1,2-Benzoxazol-3-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide is a complex organic compound that features a benzoxazole ring, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-benzoxazol-3-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the furan and thiophene rings. The final step involves the sulfonamide formation.
Benzoxazole Formation: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Furan and Thiophene Introduction: The furan and thiophene rings are introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-Benzoxazol-3-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles or electrophiles, in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or epoxidized derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
1-(1,2-Benzoxazol-3-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1,2-Benzoxazol-3-yl)-N-methylmethanesulfonamide: Lacks the furan and thiophene rings, making it less complex.
N-(4-Furan-3-yl)thiophen-2-ylmethanesulfonamide: Lacks the benzoxazole ring, resulting in different chemical properties.
1-(1,2-Benzoxazol-3-yl)-N-{[4-(furan-3-yl)phenyl]methyl}methanesulfonamide: Contains a phenyl ring instead of a thiophene ring, altering its reactivity and applications.
Uniqueness
1-(1,2-Benzoxazol-3-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide is unique due to the combination of benzoxazole, furan, and thiophene rings in its structure. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c20-25(21,11-16-15-3-1-2-4-17(15)23-19-16)18-8-14-7-13(10-24-14)12-5-6-22-9-12/h1-7,9-10,18H,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQUKIHYFPKTEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC3=CC(=CS3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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